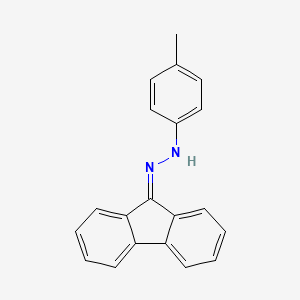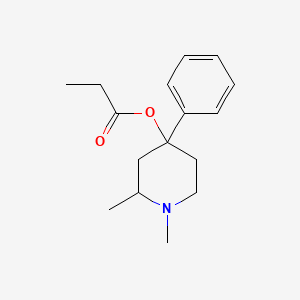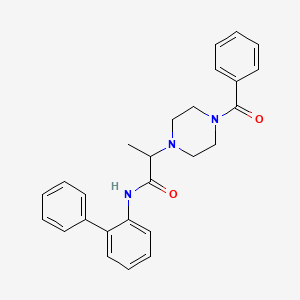
2,2,4-Trihydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trihydroxybutanoic acid is a hydroxybutyric acid that is butyric acid substituted by hydroxy groups at positions 2, 2 and 4. It has a role as a metabolite. It is a triol and a hydroxybutyric acid. It derives from a butyric acid.
Applications De Recherche Scientifique
Discovery in Plant Response to Stress
A significant discovery regarding 2,2,4-Trihydroxybutanoic acid was its isolation from water-stressed chickpea leaves. This lactone, identified as a new compound, was not found in well-watered plants, indicating a unique response to environmental stress in plants (Ford, 1981).
Role in Biological Production of Malic Acid
Another area of research involves the biological production of malic acid, where 2,2,4-Trihydroxybutanoic acid is considered a key precursor. This research is particularly relevant in the context of sustainable and environmentally friendly production processes in the food, chemical, and pharmaceutical industries (Dai et al., 2018).
Applications in Synthesis of Chiral Compounds
There's also significant interest in the synthesis of chiral compounds, such as amino acids and hydroxy acids, using 2,2,4-Trihydroxybutanoic acid. These compounds are vital in drug development and industrial production. Research in this field focuses on developing efficient and stereoselective synthesis methods (Hernández et al., 2017).
Exploration in Nutritional Regulation
Research also suggests that derivatives of 2,2,4-Trihydroxybutanoic acid may play a role in feeding suppression. This finding could have implications in understanding nutritional regulation and developing potential therapies for conditions like hyperphagia and obesity (Plata-Salamán et al., 1986).
Utilization in Microbial Production and PHA Synthesis
In microbial production, 2,2,4-Trihydroxybutanoic acid is recognized for its role in synthesizing chiral hydroxyalkanoates, a group of polyesters essential in various industrial applications. This research highlights the versatility and economic potential of 2,2,4-Trihydroxybutanoic acid in biotechnology (Chen & Wu, 2005).
Propriétés
Nom du produit |
2,2,4-Trihydroxybutanoic acid |
|---|---|
Formule moléculaire |
C4H8O5 |
Poids moléculaire |
136.1 g/mol |
Nom IUPAC |
2,2,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-2-1-4(8,9)3(6)7/h5,8-9H,1-2H2,(H,6,7) |
Clé InChI |
IASCKZVQSNCRPV-UHFFFAOYSA-N |
SMILES |
C(CO)C(C(=O)O)(O)O |
SMILES canonique |
C(CO)C(C(=O)O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)

![N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide](/img/structure/B1231444.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)



